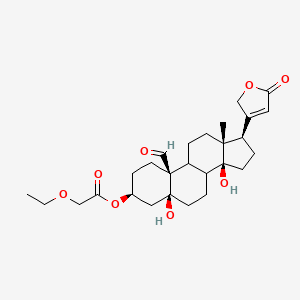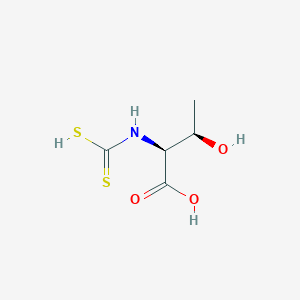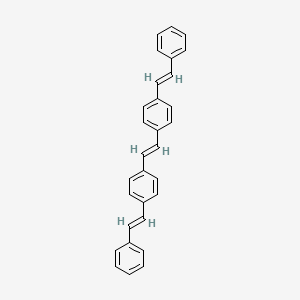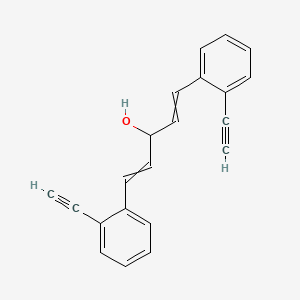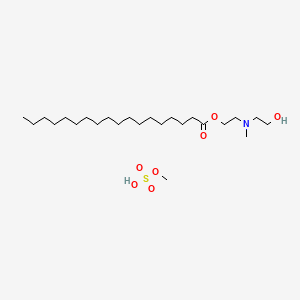
Aniline, 2,2'-mercuribis(6-acetoxymercuri-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) is a complex organomercury compound It is characterized by the presence of multiple mercury atoms and functional groups, including nitro and acetoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) involves multiple steps. One common method includes the reaction of aniline derivatives with mercuric acetate and mercuric nitrate under controlled conditions. The reaction typically requires a solvent such as acetic acid and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxicity of mercury compounds.
化学反応の分析
Types of Reactions
Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of compounds with different functional groups replacing the acetoxy groups.
科学的研究の応用
Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems due to its mercury content.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or proteins.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) involves its interaction with biological molecules. The mercury atoms can bind to thiol groups in proteins, leading to inhibition of enzyme activity. The nitro and acetoxy groups may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Nitroaniline: A simpler compound with a nitro group attached to aniline.
4-Nitroaniline: Another nitroaniline isomer with the nitro group in the para position.
Mercuric Acetate: A mercury compound used in the synthesis of organomercury compounds.
Uniqueness
Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) is unique due to its multiple mercury atoms and the combination of nitro and acetoxy groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64049-28-1 |
|---|---|
分子式 |
C16H14Hg3N4O8 |
分子量 |
992.1 g/mol |
IUPAC名 |
bis[3-(acetyloxymercurio)-2-amino-5-nitrophenyl]mercury |
InChI |
InChI=1S/2C6H4N2O2.2C2H4O2.3Hg/c2*7-5-1-3-6(4-2-5)8(9)10;2*1-2(3)4;;;/h2*3-4H,7H2;2*1H3,(H,3,4);;;/q;;;;;2*+1/p-2 |
InChIキー |
HLDFLBQNBKSDLX-UHFFFAOYSA-L |
正規SMILES |
CC(=O)O[Hg]C1=CC(=CC(=C1N)[Hg]C2=C(C(=CC(=C2)[N+](=O)[O-])[Hg]OC(=O)C)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


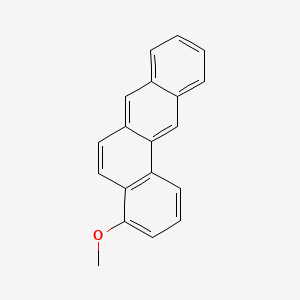
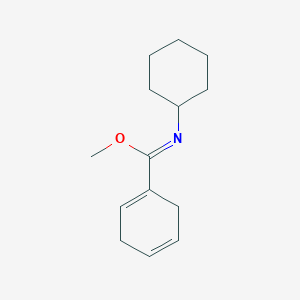
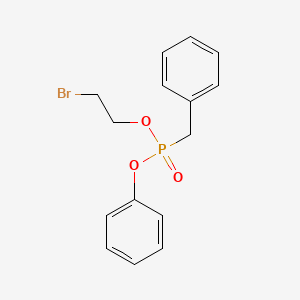
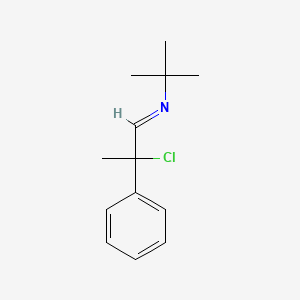

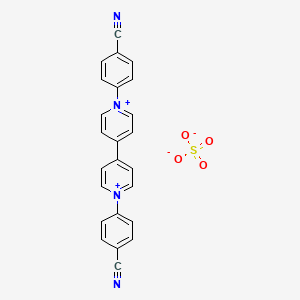
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
